2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide
Overview
Description
“2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide” is a chemical compound with the molecular formula C15H14N2O3 . It has an average mass of 270.283 Da and a monoisotopic mass of 270.100433 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . It has a molar refractivity of 74.8±0.3 cm³ and a polarizability of 29.6±0.5 10^-24 cm³ .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 522.5±50.0 °C at 760 mmHg, and a flash point of 269.8±30.1 °C . It has a polar surface area of 74 Ų and a molar volume of 203.9±3.0 cm³ . The compound’s ACD/LogP is 2.57, and its ACD/LogD (pH 5.5) is 2.32 .Scientific Research Applications
Serotonin-3 Receptor Antagonism
- Application : The compound has been evaluated for its role as a serotonin-3 (5-HT3) receptor antagonist. This involves testing its ability to antagonize the von Bezold-Jarisch reflex in rats, which is significant for research in neurological and psychiatric disorders (Harada et al., 1995).
Supramolecular Structure Studies
- Application : It has been used in the study of supramolecular structures, particularly in understanding the intramolecular hydrogen bonding and pi-pi stacking interactions, which are crucial for developing advanced materials and pharmaceuticals (Low et al., 2002).
Neuroprotective Agent Research
- Application : This compound has shown promise as a neuroprotective agent for ischemia-reperfusion damage, with studies focusing on its metabolism in rats using liquid chromatography/electrospray mass spectrometry (Kim et al., 2002).
Gastrokinetic Activity
- Application : It has been explored for its gastrokinetic activity, particularly its effects on gastric emptying activity, which is vital for research into gastrointestinal disorders (Kato et al., 1992).
Molecular-Electronic Structure Analysis
- Application : The compound is used in analyzing polarized molecular-electronic structures and supramolecular aggregation. This research is significant in the field of molecular electronics and drug design (Low et al., 2004).
Crystal and Molecular Structure Determination
- Application : Its crystal and molecular structures have been determined by various methods, contributing to the field of crystallography and molecular design (Cabezas et al., 1988).
Properties
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8,17H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNUPKOAIVIIBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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